molecular formula C11H7IN2O3 B8519077 2-(4-Iodo-phenoxy)-5-nitropyridine

2-(4-Iodo-phenoxy)-5-nitropyridine

Cat. No.: B8519077
M. Wt: 342.09 g/mol
InChI Key: BBWSBPUZUPQQDG-UHFFFAOYSA-N
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Description

2-(4-Iodo-phenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H7IN2O3 and its molecular weight is 342.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7IN2O3

Molecular Weight

342.09 g/mol

IUPAC Name

2-(4-iodophenoxy)-5-nitropyridine

InChI

InChI=1S/C11H7IN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H

InChI Key

BBWSBPUZUPQQDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-nitro-pyridine (60 grams, 0.38 mol) and 4-iodo-phenol (83.5 grams, 0.38 mol), 50% aqueous sodium hydroxide (475 mL) and toluene (475 mL) were added to a flask and stirred at room temperature for 2 hours. The reaction mixture was cooled to 0° C. and concentrated hydrochloric acid was added to adjust the pH to two. The aqueous layer was separated from the toluene layer and extracted with diethyl ether (3×400 mL). The diethyl ether and toluene solution were combined and washed with 1M sodium hydroxide (2×300 mL). The organic layer was concentrated under vacuum to yield 96.5 grams of crude product. This material was recrystallized from hexanes and ethyl acetate to provide 85.3 grams (66%) of the title compound. MS m/z: ESI+ 343.0 (M+H)+.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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